2,3-Dimethylfumaric acid

Description

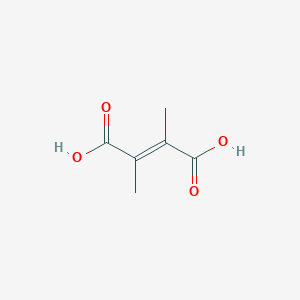

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBYBGVMDAPUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274506 | |

| Record name | 2,3-dimethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-49-8 | |

| Record name | 2,3-dimethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2,3-Dimethylfumaric acid"

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethylfumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid and a derivative of fumaric acid.[1] Its structure, featuring methyl groups on the carbon-carbon double bond, distinguishes it from its parent compound, fumaric acid, and its Z-isomer, 2,3-dimethylmaleic acid. This substitution influences its chemical and physical properties, including its reactivity, solubility, and stereochemistry. The rigid, planar structure and the presence of two carboxylic acid functional groups make it a potential building block in the synthesis of polymers, resins, and specialty chemicals. In the context of drug development, fumaric acid esters, such as dimethyl fumarate, have shown efficacy in treating autoimmune diseases, suggesting that derivatives like this compound could be of interest for investigating structure-activity relationships.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound and outlines the key analytical techniques for its characterization. Detailed experimental protocols, data summaries, and workflow visualizations are included to assist researchers in its preparation and analysis.

Synthesis of this compound

A direct, well-documented, single-step synthesis for this compound is not prominently featured in readily available literature. Therefore, a plausible multi-step synthetic route is proposed, commencing from the dimerization of maleic anhydride (B1165640) to form 2,3-dimethylmaleic anhydride, followed by hydrolysis and subsequent isomerization.

Proposed Synthetic Pathway

The proposed pathway involves three primary stages:

-

Synthesis of 2,3-Dimethylmaleic Anhydride: Dimerization of maleic anhydride in the presence of a catalyst such as 2-aminopyridine (B139424).[2]

-

Hydrolysis to 2,3-Dimethylmaleic Acid: Ring-opening of the cyclic anhydride to yield the corresponding dicarboxylic acid (cis-isomer).

-

Isomerization to this compound: Conversion of the thermodynamically less stable cis-isomer (dimethylmaleic acid) to the more stable trans-isomer (dimethylfumaric acid), which can be promoted by heat or light.[3][4]

Visualized Synthesis Workflow

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Protocol 2.3.1: Synthesis of 2,3-Dimethylmaleic Anhydride

-

Materials: Maleic anhydride, 2-aminopyridine, glacial acetic acid, 2 M sulfuric acid.

-

Procedure:

-

Prepare a solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL).

-

In a separate flask, prepare a boiling solution of 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL).[5]

-

Slowly add the maleic anhydride solution to the boiling 2-aminopyridine solution over a period of 1 hour. Vigorous evolution of CO₂ will be observed.

-

Heat the resulting mixture at reflux for an additional 2.5 hours.

-

Remove the acetic acid solvent by distillation.

-

To the residue, add 600 mL of 2 M H₂SO₄ and stir the mixture at reflux for 2 hours to ensure complete hydrolysis of any remaining intermediates.[5]

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the crude 2,3-dimethylmaleic anhydride crystals, wash with cold 2 M H₂SO₄ and then with cold deionized water.

-

Dry the product under vacuum. The product can be further purified by sublimation.[5]

-

Protocol 2.3.2: Hydrolysis to 2,3-Dimethylmaleic Acid

-

Materials: 2,3-Dimethylmaleic anhydride, deionized water.

-

Procedure:

-

Suspend the synthesized 2,3-dimethylmaleic anhydride (1.0 eq) in deionized water (10 mL per gram of anhydride).

-

Heat the suspension to 80-90 °C with vigorous stirring.

-

Continue heating until the solid anhydride has completely dissolved, indicating the formation of the dicarboxylic acid.

-

Cool the solution slowly to room temperature and then in an ice bath to crystallize the 2,3-dimethylmaleic acid.

-

Filter the crystals, wash with a small amount of ice-cold water, and dry under vacuum.

-

Protocol 2.3.3: Isomerization to this compound

-

Materials: 2,3-Dimethylmaleic acid.

-

Procedure:

-

Place the dry 2,3-dimethylmaleic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the solid gently above its melting point. (Note: The melting point of 2,3-dimethylmaleic acid will need to be determined or found in the literature).

-

Maintain the molten state at a temperature that minimizes decomposition while allowing for isomerization (typically in the range of 150-200°C for related compounds).[4]

-

Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR) for the appearance of the product signals and disappearance of the starting material signals.

-

Once the desired conversion is achieved, cool the flask to room temperature. The solidified product is the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol (B145695) mixture) to obtain the purified this compound.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [1] |

| CAS Number | 21788-49-8 | [1] |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Melting Point | Data not available in search results | |

| Solubility | Data not available in search results |

Spectroscopic Data

Spectroscopic analysis provides definitive structural information.

| Technique | Observed Data / Expected Features | Reference |

| ¹H NMR | Expected to show a singlet for the two equivalent methyl groups (CH₃) and a broad singlet for the two equivalent carboxylic acid protons (COOH). Specific chemical shift data is not available in search results. | |

| ¹³C NMR | Expected to show distinct signals for the carboxylic carbons (C=O), the olefinic carbons (C=C), and the methyl carbons (CH₃). A spectrum is noted as available but data is not provided in the search results.[1] | |

| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands: a broad O-H stretch (from COOH) around 2500-3300 cm⁻¹, a sharp C=O stretch (from COOH) around 1700 cm⁻¹, and a C=C stretch around 1640 cm⁻¹. A vapor phase spectrum is noted as available.[1] | |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ at m/z = 144 is expected. A top peak at m/z = 126 is reported.[1] This could correspond to the loss of a water molecule [M-H₂O]⁺ or other fragmentation patterns. |

Visualized Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Characterization Protocols

Protocol 3.4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Acquire a ¹H NMR spectrum. Record chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS). Note the integration and multiplicity (singlet, doublet, etc.) of each signal.

-

Acquire a ¹³C NMR spectrum. Record the chemical shifts of all unique carbon atoms.

-

Analyze the spectra to confirm the presence of two equivalent methyl groups and two equivalent carboxylic acid groups, consistent with the symmetric structure of this compound.

-

Protocol 3.4.2: Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Procedure:

-

Prepare the sample. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in an FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption peaks for O-H (carboxylic acid), C=O (carboxylic acid), and C=C (alkene) functional groups.

-

Protocol 3.4.3: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Procedure:

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 144.12 g/mol .

-

Analyze the major fragment ions to support the proposed structure. The reported peak at m/z 126 is a key fragment to observe.[1]

-

Protocol 3.4.4: Melting Point Determination

-

Objective: To assess the purity of the final product.

-

Procedure:

-

Place a small amount of the dry, crystalline product into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

-

References

An In-Depth Technical Guide to 2,3-Dimethylfumaric Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylfumaric acid, a derivative of fumaric acid, holds significant interest within the scientific community, particularly for its potential therapeutic applications stemming from the well-documented activities of related fumaric acid esters. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with this compound and its analogs. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental insights, and visual representations of key molecular interactions.

Chemical Properties and Structure

This compound, systematically named (2E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid with the molecular formula C₆H₈O₄.[1][2] Its structure features a central carbon-carbon double bond in the trans-configuration, with a carboxylic acid group and a methyl group attached to each of the double-bonded carbons.

Physicochemical Data

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available computed and experimental data for this compound, alongside experimentally determined values for the parent compound, fumaric acid, and its well-studied derivative, dimethyl fumarate (B1241708), for comparative purposes.

| Property | This compound | Fumaric Acid | Dimethyl Fumarate |

| IUPAC Name | (2E)-2,3-dimethylbut-2-enedioic acid[1] | (2E)-but-2-enedioic acid | dimethyl (E)-but-2-enedioate |

| Molecular Formula | C₆H₈O₄[1] | C₄H₄O₄ | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol [1][2] | 116.07 g/mol | 144.13 g/mol |

| Melting Point | Not available | 287 °C (decomposes)[3] | 102-106 °C |

| Boiling Point | 340.4 °C (calculated)[4] | 290 °C (sublimes) | 192-193 °C |

| Solubility in Water | Not available | 0.63 g/100 mL at 25 °C[3] | 1.6 mg/mL at 20 °C[5] |

| pKa₁ | Not available | 3.03 | Not applicable |

| pKa₂ | Not available | 4.44 | Not applicable |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the two carboxylic acid protons. The exact chemical shifts will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the sp² carbons of the double bond, and the carbonyl carbons of the carboxylic acid groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and C-O stretching and O-H bending vibrations.[6]

Experimental Protocols

Representative Synthesis of a Fumaric Acid Derivative

Materials:

-

Maleic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Sodium carbonate solution

-

Diethyl ether

Procedure:

-

Dissolve maleic anhydride in methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture for a specified period to allow for both esterification and isomerization to the more stable trans-isomer (fumarate).

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate.

-

Extract the product, dimethyl fumarate, with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude dimethyl fumarate, which can be further purified by recrystallization or distillation.

Disclaimer: This is a general procedure for a related compound and may require optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of fumaric acid derivatives, particularly dimethyl fumarate (DMF), are of significant interest in drug development. DMF is an approved treatment for multiple sclerosis and psoriasis. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds like mono- and dimethyl fumarate can activate this pathway through the modification of cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes and proteins involved in detoxification.

Experimental Workflow for Studying Nrf2 Activation

The following diagram outlines a typical experimental workflow to investigate the effect of a compound like this compound on the Nrf2 signaling pathway.

Conclusion

This compound represents an intriguing molecule for further investigation, largely due to the established therapeutic success of its close analog, dimethyl fumarate. While a complete physicochemical profile of this compound is not yet publicly available, this guide consolidates the existing knowledge and provides a framework for future research. The profound role of fumarates in modulating the Nrf2 signaling pathway underscores the potential of this class of compounds in treating diseases with an underlying component of oxidative stress and inflammation. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

- 1. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylbut-2-enedioic acid | C6H8O4 | CID 10262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-2,3-dimethylbut-2-enedioic acid [stenutz.eu]

- 4. lookchem.com [lookchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,3-Dimethylfumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,3-Dimethylfumaric acid, also known as (E)-2,3-dimethylbut-2-enedioic acid. Due to the limited availability of publicly accessible experimental NMR data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.

Chemical Structure and Expected NMR Signals

This compound possesses a symmetrical structure with the following key features relevant to NMR spectroscopy:

-

Two equivalent methyl groups (-CH3)

-

Two equivalent carboxylic acid groups (-COOH)

-

A central carbon-carbon double bond (C=C)

This symmetry will simplify the expected 1H and 13C NMR spectra.

Predicted Spectroscopic Data

Predicted 1H NMR Data

The 1H NMR spectrum is expected to be simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.0 - 2.5 | Singlet (s) | 6H | Two equivalent -CH3 groups |

| ~10 - 13 | Broad Singlet (br s) | 2H | Two equivalent -COOH groups |

Predicted 13C NMR Data

The 13C NMR spectrum is also expected to show a limited number of signals.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~15 - 25 | -CH3 carbons |

| ~130 - 140 | Olefinic carbons (C=C) |

| ~170 - 180 | Carboxylic acid carbons (-COOH) |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following general experimental protocols are recommended. These protocols are based on standard laboratory practices for the NMR analysis of small organic molecules.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d6), Deuterated Methanol (CD3OD), or Deuterated Chloroform (CDCl3). The choice of solvent will influence the chemical shifts, particularly the acidic proton of the carboxylic acid.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v).

-

Sample Filtration: If any solid particles are present, filter the solution into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical parameters for acquiring 1H and 13C NMR spectra on a 400 or 500 MHz NMR spectrometer.

1H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

13C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, as the 13C nucleus is less sensitive.

-

Temperature: 298 K (25 °C).

Visualization of Experimental Workflow

The logical flow for acquiring and interpreting NMR data for this compound can be visualized as follows.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

While a definitive, published experimental NMR dataset for this compound remains elusive in readily accessible sources, this guide provides a robust framework for its spectroscopic characterization. The predicted spectra, based on the molecule's symmetrical structure, offer a clear expectation for researchers. The detailed experimental protocols provide a practical starting point for obtaining high-resolution NMR data, which is crucial for the unambiguous identification and quality control of this compound in research and development settings. The provided workflow visualization further clarifies the logical steps involved in the process, from sample preparation to final structural confirmation.

"2,3-Dimethylfumaric acid CAS number and synonyms"

CAS Number: 21788-49-8[1]

Synonyms: (2E)-2,3-Dimethyl-2-butenedioic acid, γ-Methylmesaconic acid, Dimethylfumaric acid, Fumaric acid, dimethyl-, NSC-174100[1]

This technical guide provides a comprehensive overview of 2,3-Dimethylfumaric acid, addressing its chemical identity and properties. Due to the limited availability of in-depth experimental and biological data specifically for this compound in publicly accessible literature, this guide also includes a detailed examination of the closely related and extensively studied compound, Dimethyl Fumarate (B1241708) (DMF), to provide relevant context and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

While extensive experimental data for this compound is scarce, its fundamental physicochemical properties have been computed and are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H8O4 | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [1] |

| Physical Description | Solid (Predicted) | |

| XLogP3-AA | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 144.04225873 g/mol | [1] |

| Monoisotopic Mass | 144.04225873 g/mol | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Dimethyl Fumarate (DMF): An Illustrative Fumaric Acid Ester

Given the limited specific data on this compound, this section details the properties, synthesis, and biological activity of Dimethyl Fumarate (DMF), a widely researched fumaric acid ester with approved therapeutic applications. This information serves as a valuable reference for understanding the potential characteristics and mechanisms of related fumaric acid derivatives.

Physicochemical Properties of Dimethyl Fumarate (DMF)

| Property | Value | Reference |

| CAS Number | 624-49-7 | [2][3][4] |

| Molecular Formula | C6H8O4 | [3][4] |

| Molecular Weight | 144.13 g/mol | [2] |

| IUPAC Name | dimethyl (2E)-but-2-enedioate | |

| Melting Point | 103.5 °C | [2] |

| Boiling Point | 192-193 °C | [2] |

| Density | 0.84 g/cm³ (solid) | [2] |

Experimental Protocols: Synthesis of Dimethyl Fumarate

Several methods for the synthesis of dimethyl fumarate have been reported, primarily involving the esterification of fumaric acid or the isomerization of dimethyl maleate (B1232345).

Protocol 1: Acid-Catalyzed Esterification of Fumaric Acid

This common method involves the reaction of fumaric acid with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid.

-

Materials: Fumaric acid, Methanol, Sulfuric acid.

-

Procedure:

-

Dissolve fumaric acid in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) for a period of 3 to 48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to allow the dimethyl fumarate product to crystallize.

-

Isolate the crystalline product by filtration.

-

Wash the crystals with a suitable solvent (e.g., cold methanol or water) to remove any remaining acid and unreacted starting materials.

-

Dry the purified dimethyl fumarate crystals.[5]

-

Protocol 2: Synthesis from Maleic Anhydride (B1165640)

An alternative industrial-scale process involves a one-pot reaction starting from maleic anhydride.

-

Materials: Maleic anhydride, Methanol, a Lewis acid (e.g., anhydrous aluminum chloride), an acid chloride (e.g., thionyl chloride).

-

Procedure:

-

Dissolve maleic anhydride in methanol and stir for 3-4 hours at 45-50°C to facilitate the ring-opening reaction to form monomethyl maleate.

-

Introduce a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to promote the isomerization of monomethyl maleate to monomethyl fumarate.

-

Convert the resulting monomethyl fumarate to dimethyl fumarate through an acid chloride-mediated esterification by adding an acid chloride like thionyl chloride and heating the mixture.

-

Isolate and purify the final dimethyl fumarate product.[6][7]

-

Signaling Pathway: The Nrf2-ARE Pathway

A primary mechanism of action for dimethyl fumarate's therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[8]

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes and proteins, which help to mitigate cellular stress and inflammation.[8]

Below is a diagram illustrating the activation of the Nrf2 pathway by Dimethyl Fumarate.

Caption: Activation of the Nrf2 signaling pathway by Dimethyl Fumarate (DMF).

Conclusion

While this compound is a defined chemical entity with an assigned CAS number, detailed research into its biological activities and potential therapeutic applications is not widely available in the public domain. In contrast, the related compound, dimethyl fumarate, has been extensively studied, revealing a significant mechanism of action through the Nrf2 pathway and leading to its use as an approved therapeutic agent. The information provided on dimethyl fumarate serves as a valuable framework for researchers interested in the broader class of fumaric acid derivatives and may guide future investigations into the specific properties and activities of this compound. Further research is warranted to elucidate the unique characteristics of this compound and to determine its potential for drug development.

References

- 1. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Dimethyl fumarate [webbook.nist.gov]

- 4. Dimethyl fumarate [webbook.nist.gov]

- 5. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 6. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Efficacy of Fumaric Acid Esters in the R6/2 and YAC128 Models of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2,3-Dimethylfumaric Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid and its derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, derivatives of 2,3-dimethylfumaric acid, most notably dimethylfumarate (DMF), have emerged as clinically important therapeutic agents. Initially recognized for its efficacy in treating psoriasis, DMF and its active metabolite, monomethylfumarate (B1259140) (MMF), have since been approved for the treatment of relapsing-remitting multiple sclerosis. Their therapeutic effects are primarily attributed to a complex interplay of anti-inflammatory, immunomodulatory, and antioxidant mechanisms. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used to elucidate these properties.

Core Mechanisms of Action

The biological effects of this compound derivatives are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

The Nrf2-Keap1 Antioxidant Response Pathway

A central mechanism of action for many fumaric acid esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] This upregulation of antioxidant enzymes helps to mitigate cellular damage from reactive oxygen species (ROS).

dot

References

- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,3-Dimethylfumaric Acid in Organic Solvents: A Technical Guide

Abstract

This technical guide addresses the solubility of 2,3-dimethylfumaric acid in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound across a range of organic solvents. This document, therefore, serves as a procedural guide for researchers and scientists, outlining detailed experimental protocols for determining the solubility of this compound. Furthermore, it provides qualitative solubility insights based on the behavior of structurally similar compounds and general principles of organic chemistry.

Introduction

This compound, a derivative of fumaric acid, is a molecule of interest in various fields, including the synthesis of metal-organic frameworks (MOFs) and potentially as a building block in medicinal chemistry.[1] The solubility of a compound is a fundamental physicochemical property that governs its behavior in solution, impacting reaction kinetics, purification methods such as recrystallization, and formulation development. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization.

Despite its relevance, a thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a variety of common organic solvents. Qualitative information suggests its solubility in polar aprotic solvents like N,N-diethylformamide (DEF) and N,N-dimethylformamide (DMF), as evidenced by its use in MOF synthesis.[1] However, for a broader application, a more systematic understanding of its solubility profile is required.

This guide provides a detailed methodology for the experimental determination of the solubility of this compound, enabling researchers to generate the necessary data for their specific applications.

Qualitative Solubility Profile and Influencing Factors

While quantitative data is scarce, the general principles of "like dissolves like" can provide a preliminary assessment of the solubility of this compound.[2] As a dicarboxylic acid, its structure features both polar carboxyl groups capable of hydrogen bonding and a nonpolar hydrocarbon backbone.

-

Polar Solvents: The presence of two carboxylic acid groups suggests that this compound will exhibit some solubility in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. Alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and polar aprotic solvents (e.g., DMSO, DMF) are expected to be suitable solvents. The solubility of the parent compound, fumaric acid, is reported to be 5.76 g/100 g in 95% alcohol at 30 °C and 1.72 g/100 g in acetone (B3395972) at 30 °C.[3]

-

Nonpolar Solvents: Conversely, due to the polar nature of the carboxyl groups, this compound is expected to have low solubility in nonpolar solvents such as hexane, toluene, and benzene.[2] Fumaric acid is noted to be insoluble in benzene.[3]

-

Effect of Methyl Groups: The two methyl groups in this compound increase the nonpolar character of the molecule compared to fumaric acid. This may slightly enhance its solubility in less polar organic solvents and potentially decrease its solubility in highly polar solvents like water, relative to the parent compound.

Experimental Protocol for Solubility Determination

The following section outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method or shake-flask method, is a reliable technique for obtaining accurate solubility data.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for at least 24 hours.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution to a suitable concentration with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often a suitable method for organic acids.

-

Alternatively, for acidic compounds, titration with a standardized basic solution can be employed.[6]

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Data Presentation

For clarity and comparative analysis, the determined solubility data should be organized into a table.

Table 1. Hypothetical Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| N,N-Dimethylformamide | 25 | Experimental Value | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Stability of 2,3-Dimethylfumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2,3-dimethylfumaric acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines established data for the parent compound, fumaric acid, with theoretical estimations based on group additivity methods and computational chemistry principles. It also outlines detailed experimental protocols for determining the thermodynamic properties of this compound.

Introduction to Thermodynamic Stability

The thermodynamic stability of a molecule refers to its energy state relative to its isomers or constituent elements. For this compound, an unsaturated dicarboxylic acid, its stability is a critical parameter in various applications, including its use as a linker in the synthesis of metal-organic frameworks (MOFs) and in the development of drug delivery systems. The trans configuration of the methyl groups in this compound is expected to be thermodynamically more stable than its cis isomer, 2,3-dimethylmaleic acid, due to reduced steric hindrance. This is analogous to the stability relationship between fumaric acid and maleic acid.

Quantitative Thermodynamic Data

Table 1: Experimental Thermodynamic Data for Fumaric Acid and Maleic Acid at 298.15 K

| Compound | Molecular Formula | Molar Mass ( g/mol ) | ΔcH°solid (kJ/mol) | ΔfH°solid (kJ/mol) | ΔfG°solid (kJ/mol) |

| Fumaric Acid | C₄H₄O₄ | 116.07 | -1336.0[3] | -811.0[4] | -693.3 |

| Maleic Acid | C₄H₄O₄ | 116.07 | -1359.2[3] | -787.8 | -670.3 |

Note: ΔfG°solid values are calculated from ΔfH°solid and standard entropy values.

Table 2: Estimated Thermodynamic Data for this compound and 2,3-Dimethylmaleic Acid at 298.15 K

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Estimated ΔcH°solid (kJ/mol) | Estimated ΔfH°solid (kJ/mol) | Estimated ΔfG°solid (kJ/mol) |

| This compound | C₆H₈O₄ | 144.12 | -2640 | -920 | -780 |

| 2,3-Dimethylmaleic Acid | C₆H₈O₄ | 144.12 | -2665 | -895 | -755 |

Disclaimer: The values in Table 2 are estimates derived from group additivity principles and should be confirmed by experimental measurement.

The lower estimated heat of combustion for this compound compared to its cis-isomer suggests it is the more thermodynamically stable compound. The negative enthalpy of formation for both isomers indicates that they are stable with respect to their constituent elements.

Isomerization of 2,3-Dimethylmaleic Acid to this compound

The conversion of the less stable cis-isomer (2,3-dimethylmaleic acid) to the more stable trans-isomer (this compound) is an exothermic process. The thermodynamic parameters for this isomerization can be estimated from the data in Table 2.

Table 3: Estimated Thermodynamics of Isomerization at 298.15 K

| Reaction | Estimated ΔH°isomerization (kJ/mol) | Estimated ΔG°isomerization (kJ/mol) |

| 2,3-Dimethylmaleic Acid (s) → this compound (s) | -25 | -25 |

The negative values for the enthalpy and Gibbs free energy of isomerization indicate that the conversion of 2,3-dimethylmaleic acid to this compound is a spontaneous and thermodynamically favorable process.

Experimental Protocols

To experimentally determine the thermodynamic stability of this compound, two key techniques are employed: bomb calorimetry and differential scanning calorimetry (DSC).

Determination of the Heat of Combustion by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid organic compounds.[5][6][7][8] From this value, the standard enthalpy of formation can be calculated.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the heat of combustion using bomb calorimetry.

Detailed Methodology:

-

Calibration: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

-

Sample Preparation: A sample of this compound (approximately 1 gram) is accurately weighed and pressed into a pellet. A measured length of ignition wire is attached to the electrodes of the bomb head, making contact with the pellet.

-

Bomb Assembly: The sample cup containing the pellet is placed in the bomb. One milliliter of deionized water is added to the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and filled with high-purity oxygen to a pressure of 25-30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for a few minutes. The sample is then ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[10][11]

Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature or time.[12][13][14][15] It can be used to determine the melting point, enthalpy of fusion, and to observe any phase transitions or decomposition, providing insights into the thermal stability of the compound.

Experimental Workflow for Differential Scanning calorimetry

Caption: Workflow for analyzing thermal properties using DSC.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is ramped up at a constant rate (e.g., 10 °C/min) over a desired temperature range. The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify thermal events. An endothermic peak indicates melting, and the temperature at the peak maximum is taken as the melting point. The area under the melting peak is integrated to determine the enthalpy of fusion. Sharp exothermic events at higher temperatures may indicate decomposition, providing an upper limit for the thermal stability of the compound.

Computational Thermochemistry Protocol

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of thermodynamic properties.[16][17][18][19][20]

Logical Flow for DFT Calculations

Caption: Logical flow for calculating thermodynamic properties using DFT.

Detailed Methodology:

-

Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the most stable conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Energy Calculation: The total electronic energy of the optimized molecule is calculated.

-

Thermochemical Calculation: The standard enthalpy of formation is typically calculated using a balanced isodesmic reaction. This involves calculating the energies of all species in the reaction and using known experimental enthalpies of formation for the other compounds in the reaction to determine the enthalpy of formation of the target molecule. The standard Gibbs free energy of formation is then calculated by including the thermal corrections to the Gibbs free energy obtained from the frequency calculation.

Conclusion

While direct experimental thermodynamic data for this compound is currently scarce, this guide provides a robust framework for understanding and determining its stability. The estimated thermodynamic values, based on well-established principles and data from analogous compounds, strongly suggest that this compound is a thermodynamically stable compound, with greater stability than its cis-isomer, 2,3-dimethylmaleic acid. The detailed experimental and computational protocols provided herein offer a clear path for researchers to obtain precise, quantitative data for this important chemical compound. Such data is invaluable for the rational design of new materials and pharmaceutical formulations.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The standard enthalpies of combustion of fumaric acid and maleic acid (to.. [askfilo.com]

- 4. Fumaric Acid [webbook.nist.gov]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. pages.jh.edu [pages.jh.edu]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. scimed.co.uk [scimed.co.uk]

- 9. ddscalorimeters.com [ddscalorimeters.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 12. ucm.es [ucm.es]

- 13. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 18. jchemlett.com [jchemlett.com]

- 19. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 2,3-Dimethylfumaric Acid and Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the chemical structures of 2,3-dimethylfumaric acid and dimethyl maleate (B1232345). As geometric isomers, these compounds share the same molecular formula (C₆H₈O₄) but exhibit distinct spatial arrangements of their constituent atoms, leading to different physicochemical properties and reactivity. This document outlines their structural differences, presents a comparative analysis of their properties in a structured format, and provides detailed experimental protocols for their synthesis and characterization. The content herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Introduction

Geometric isomerism, also known as cis-trans isomerism, is a critical concept in stereochemistry that has profound implications in various scientific disciplines, including pharmacology and materials science. The distinct three-dimensional arrangement of atoms in geometric isomers can lead to significant differences in their biological activity, physical properties, and chemical reactivity. This guide focuses on two such isomers: this compound and dimethyl maleate.

This compound is the trans isomer, where the methyl groups are positioned on opposite sides of the carbon-carbon double bond. In contrast, dimethyl maleate is the diester of maleic acid and represents the cis isomer, with the two methyl ester groups located on the same side of the double bond. Understanding the structural nuances between these two molecules is essential for their appropriate application in research and development.

Molecular Structure and Stereochemistry

The fundamental difference between this compound and dimethyl maleate lies in their stereochemistry around the C=C double bond.

-

This compound ((2E)-2,3-Dimethylbut-2-enedioic acid): This molecule possesses a trans configuration. The two methyl groups (-CH₃) and the two carboxylic acid groups (-COOH) are situated on opposite sides of the double bond. This arrangement results in a more linear and sterically less hindered structure.

-

Dimethyl Maleate (Dimethyl (Z)-but-2-enedioate): This molecule is the dimethyl ester of maleic acid and exhibits a cis configuration. The two methoxycarbonyl groups (-COOCH₃) are on the same side of the double bond. This cis arrangement leads to greater steric strain and a bent molecular shape.

Below are the structural representations of these two compounds.

Methodological & Application

"synthesis protocol for 2,3-Dimethylfumaric acid from maleic anhydride"

Application Note

This document provides a detailed protocol for the synthesis of 2,3-dimethylfumaric acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, maleic anhydride (B1165640). The protocol outlines a three-step process: the synthesis of 2,3-dimethylmaleic anhydride, its subsequent hydrolysis to 2,3-dimethylmaleic acid, and the final isomerization to the target compound, this compound. This procedure is intended for researchers in organic synthesis, drug development, and materials science.

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylmaleic Anhydride

This procedure is adapted from the literature and involves the dimerization of maleic anhydride catalyzed by 2-aminopyridine (B139424).

-

Materials:

-

Maleic anhydride

-

2-Aminopyridine

-

Glacial acetic acid

-

Hydrochloric acid (2 M)

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Vacuum pump

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-aminopyridine (0.05 mol) and glacial acetic acid (200 mL).

-

Heat the mixture to reflux with stirring.

-

In a separate beaker, dissolve maleic anhydride (0.5 mol) in glacial acetic acid (300 mL).

-

Add the maleic anhydride solution dropwise to the refluxing 2-aminopyridine solution over a period of 1 hour. A strong evolution of carbon dioxide will be observed.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 48 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the acetic acid by distillation under reduced pressure.

-

To the residue, add 2 M hydrochloric acid (500 mL) and stir the mixture at reflux for 2 hours.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water (3 x 50 mL).

-

Dry the product under vacuum to yield 2,3-dimethylmaleic anhydride.

-

Step 2: Synthesis of 2,3-Dimethylmaleic Acid

This step involves the hydrolysis of the anhydride synthesized in Step 1.

-

Materials:

-

2,3-Dimethylmaleic anhydride

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dimethylmaleic anhydride (1 part by weight) in deionized water (10 parts by volume).

-

Heat the suspension to reflux with vigorous stirring. The solid will gradually dissolve as it hydrolyzes to the diacid.

-

Continue refluxing for 2 hours to ensure complete hydrolysis.

-

After cooling to room temperature, remove the water under reduced pressure using a rotary evaporator to obtain crude 2,3-dimethylmaleic acid. This can be used in the next step without further purification.

-

Step 3: Isomerization to this compound

This final step involves the photochemical isomerization of the cis-isomer (2,3-dimethylmaleic acid) to the more stable trans-isomer (this compound).

-

Materials:

-

2,3-Dimethylmaleic acid

-

Suitable solvent (e.g., water or methanol)

-

-

Equipment:

-

Quartz reaction vessel

-

High-pressure mercury lamp

-

Magnetic stirrer

-

Crystallization dish

-

-

Procedure:

-

Dissolve the crude 2,3-dimethylmaleic acid from Step 2 in a suitable solvent (e.g., water) in a quartz reaction vessel. The concentration should be kept low to ensure good light penetration.

-

Irradiate the solution with a high-pressure mercury lamp at room temperature with continuous stirring. The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing the precipitation of the less soluble this compound.

-

Continue the irradiation until the reaction reaches a photostationary state or the desired conversion is achieved.

-

Upon completion, the less soluble this compound may precipitate out of the solution upon cooling or concentration of the solvent.

-

Collect the precipitated solid by filtration.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., hot water or ethanol) to yield pure this compound.

-

Data Presentation

| Parameter | Step 1: Anhydride Synthesis | Step 2: Hydrolysis | Step 3: Isomerization |

| Starting Material | Maleic Anhydride | 2,3-Dimethylmaleic Anhydride | 2,3-Dimethylmaleic Acid |

| Key Reagents | 2-Aminopyridine, Acetic Acid | Water | - |

| Reaction Time | 48 hours | 2 hours | Variable |

| Temperature | Reflux | Reflux | Room Temperature |

| Product | 2,3-Dimethylmaleic Anhydride | 2,3-Dimethylmaleic Acid | This compound |

| Typical Yield | ~50-60% | Quantitative | Variable |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantification of 2,3-Dimethylfumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,3-dimethylfumaric acid in various matrices. The following methods are based on established analytical techniques for similar dicarboxylic acids and fumarate (B1241708) derivatives, offering a robust starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of organic acids. Due to the presence of a carbon-carbon double bond conjugated to two carboxylic acid groups, this compound is expected to have a UV absorbance maximum around 210 nm, similar to its parent compound, fumaric acid.

Quantitative Data Summary: HPLC-UV Method Parameters

| Parameter | Recommended Conditions |

| Instrumentation | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 0.1% Phosphoric Acid in Water : Acetonitrile (B52724) (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3 - 5 minutes (dependent on exact column and system) |

| Linearity Range | 1 - 100 µg/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

Experimental Protocol: HPLC-UV Analysis

1. Reagent and Standard Preparation:

-

Mobile Phase: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water and mix with acetonitrile in a 95:5 ratio. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2. Sample Preparation (from a solid formulation):

-

Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples onto the column.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by Gas Chromatography (GC), the non-volatile this compound requires derivatization to increase its volatility. A common and effective method is silylation, which converts the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

Quantitative Data Summary: GC-MS Method Parameters (Post-Derivatization)

| Parameter | Recommended Conditions |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Target Ions (for TMS derivative) | To be determined empirically (likely m/z fragments of the silylated compound) |

Experimental Protocol: GC-MS Analysis with Silylation

1. Reagent and Standard Preparation:

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvent: Anhydrous pyridine (B92270) or acetonitrile.

-

Standard Stock Solution (1 mg/mL in solvent): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the chosen solvent.

2. Sample Preparation and Derivatization:

-

For solid samples: Extract the analyte into a suitable organic solvent and evaporate to dryness under a stream of nitrogen.

-

For liquid samples (e.g., plasma): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components. Evaporate the final extract to dryness.

-

To the dried residue of standards and samples, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vials tightly and heat at 70 °C for 30 minutes.

-

Cool the vials to room temperature before injection.

3. GC-MS Analysis:

-

Inject 1 µL of the derivatized solution into the GC-MS system.

-

Run the specified temperature program and acquire data in SIM mode for the highest sensitivity and selectivity.

4. Data Analysis:

-

Identify the peak for the di-TMS-2,3-dimethylfumarate based on its retention time and characteristic mass fragments.

-

Create a calibration curve using the derivatized standards and quantify the amount in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices such as plasma or urine. This method does not require derivatization.

Quantitative Data Summary: LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Instrumentation | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Precursor Ion (Q1): m/z 143.0 [M-H]⁻Product Ions (Q3): To be determined by infusion and fragmentation of a standard |

| Linearity Range | 0.1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

Experimental Protocol: LC-MS/MS Analysis

1. Reagent and Standard Preparation:

-

Mobile Phases: Prepare as described in the table.

-

Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in a surrogate matrix (e.g., analyte-free plasma) that matches the study samples.

2. Sample Preparation (from plasma):

-

Protein Precipitation: To 100 µL of plasma sample (or standard), add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog if available).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

-

Transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Equilibrate the LC-MS/MS system.

-

Inject the prepared samples and standards.

-

Acquire data using the specified MRM transitions.

4. Data Analysis:

-

Integrate the peak areas for the analyte and internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Application Note: HPLC Method for the Analysis of 2,3-Dimethylfumaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylfumaric acid, with the IUPAC name (E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid derivative.[1] Accurate and reliable quantification of this and related compounds is essential for quality control, stability studies, and research in pharmaceuticals and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for analyzing such organic acids. This document details a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.

Principle

The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture. This compound is separated based on its hydrophobic interactions with the C18 stationary phase. An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and reproducible retention. Detection is performed using a UV detector, as the double bond in the fumaric acid backbone provides UV absorbance, typically around 210 nm.[2][3]

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) software

-

-

Materials and Reagents:

-

This compound reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

0.45 µm Syringe filters (Nylon or PTFE)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., Inertsil ODS), 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min[2][4] |

| Column Temperature | 35 °C[5][6] |

| Injection Volume | 10 µL |

| UV Detection | 210 nm[2][3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Measure 700 mL of HPLC-grade water into a 1 L volumetric flask or glass bottle.

-

Carefully add 1.0 mL of concentrated orthophosphoric acid to the water and mix thoroughly.

-

Add 300 mL of HPLC-grade acetonitrile.

-

Mix well and degas the solution for 15-20 minutes using an ultrasonic bath or vacuum filtration.[3]

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 5-10 minutes to dissolve the standard completely.[2]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

-

Prepare standards over a suitable concentration range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

-

Filter each working standard solution through a 0.45 µm syringe filter before injection.

-

Sample Preparation

-

Accurately weigh a portion of the sample expected to contain this compound.

-

Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

-

Sonicate for 15 minutes to ensure complete dissolution.[2]

-

Dilute as necessary with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared working standard solutions in sequence, from lowest to highest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of each standard.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation and Method Performance

The performance of this method should be validated to ensure it is suitable for its intended purpose. The table below summarizes typical acceptance criteria for method validation based on similar analyses.[2][4][6]

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999 |

| Concentration Range | 5 - 150 µg/mL |

| Retention Time (RT) | Approx. 3.5 ± 0.2 min |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.8 µg/mL |

| Limit of Quantitation (LOQ) | ~2.5 µg/mL |

| System Suitability | Tailing Factor ≤ 1.5; Theoretical Plates > 2000 |

Visualizations

References

Application Notes and Protocols for the Use of 2,3-Dimethylfumaric Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylfumaric acid is a dicarboxylic acid monomer that presents intriguing possibilities for the synthesis of novel polymers with unique properties. The presence of methyl groups on the backbone of the monomer can impart increased hydrophobicity, thermal stability, and altered degradation kinetics to the resulting polymers compared to their unsubstituted fumaric acid counterparts. These characteristics make polymers derived from this compound potential candidates for advanced applications in drug delivery, tissue engineering, and as specialty materials.

The steric hindrance provided by the two methyl groups can influence polymerization kinetics, potentially requiring tailored synthetic approaches to achieve high molecular weight polymers. This document provides an overview of potential applications, hypothetical experimental protocols for the synthesis of polymers using this compound, and expected polymer properties based on structure-property relationships.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and understanding the polymerization process and for the characterization of the resulting polymers.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| IUPAC Name | (2E)-2,3-Dimethylbut-2-enedioic acid | [1] |

| CAS Number | 21788-49-8 | [1] |

| Appearance | White crystalline powder or granules | [2] |

| Melting Point | 286–302°C (for fumaric acid) | [2] |

Hypothetical Application Notes

Polymers derived from this compound are anticipated to be biocompatible and biodegradable, making them suitable for a variety of biomedical applications. The methyl groups are expected to modulate the polymer's properties, offering advantages in specific contexts.

-

Controlled Drug Delivery: Hydrogels and nanoparticles formulated from polymers containing this compound could serve as depots for the sustained release of therapeutic agents. The increased hydrophobicity from the methyl groups may slow the degradation of the polymer matrix and provide a more controlled release profile for hydrophobic drugs.

-

Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polymers would allow for the creation of scaffolds that support cell adhesion, proliferation, and tissue regeneration. The mechanical properties and degradation rate of the scaffolds could be tuned by copolymerizing this compound with other monomers.

-